1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole
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Overview
Description
1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole is a chemical compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring and an oxabicyclohexane moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both pyrrole and oxabicyclohexane functionalities. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-Oxabicyclo[3.1.0]Hexane: A structurally related compound with similar bicyclic features.
1-({6-oxabicyclo[3.1.0]hexan-3-yl}methyl)-1H-pyrazole: Another compound with an oxabicyclohexane moiety, but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole is unique due to its specific combination of a pyrrole ring and an oxabicyclohexane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-methyl-2-(6-oxabicyclo[3.1.0]hexan-1-yl)pyrrole |
InChI |
InChI=1S/C10H13NO/c1-11-7-3-4-8(11)10-6-2-5-9(10)12-10/h3-4,7,9H,2,5-6H2,1H3 |
InChI Key |
QGWJGKYSHOPBRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C23CCCC2O3 |
Origin of Product |
United States |
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